N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propanamide Side Chain: The propanamide side chain is introduced via a coupling reaction, often using reagents like carbodiimides or acyl chlorides.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is attached through a substitution reaction, typically using halogenated precursors and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the benzotriazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
Uniqueness
N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its specific structural features, such as the dichlorophenyl group and the benzotriazine core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H12Cl2N4O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-6-5-10(9-13(12)18)19-15(23)7-8-22-16(24)11-3-1-2-4-14(11)20-21-22/h1-6,9H,7-8H2,(H,19,23) |
InChI Key |
PPSRSXVLWXRCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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